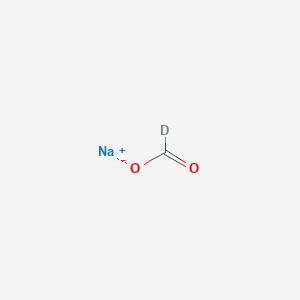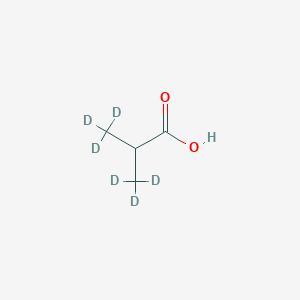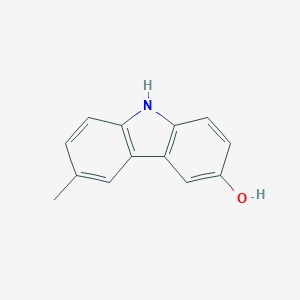
Sodium formate-d
説明
Sodium formate, also known as Sodium methanoate, is the sodium salt of formic acid . It is a white crystalline powder that does not have flammable or explosive properties . It is completely soluble in water . Sodium formate is used to restore the naturally produced metabolite, formate, lost during industrial . It is used for tanning leather, for dyeing and printing fabrics. It acts as an electroplating agent, an acidulant in the textile industry, a reducing agent, a mordant, a complexing agent .
Synthesis Analysis
Sodium formate is usually prepared by neutralizing formic acid with sodium hydroxide . It can also be obtained by reacting chloroform with an alcoholic solution of sodium hydroxide . Sodium formate is also unavoidably formed as a by-product in the final step of the pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with the aldol reaction product trimethylol acetaldehyde .
Molecular Structure Analysis
The IUPAC nomenclature of Sodium Formate is Sodium methanoate and it’s also called Formic acid and Sodium hydrocarbon dioxide . The formula of Sodium Formate is HCOONa . Sodium formate crystallizes in a monoclinic crystal system with the lattice parameters a = 6,19 Å, b = 6,72 Å, c = 6,49 Å and β = 121,7° .
Chemical Reactions Analysis
On heating, sodium formate decomposes to form sodium oxalate and hydrogen . The resulting sodium oxalate can be converted by further heating to sodium carbonate upon release of carbon monoxide . Sodium formate plays a role in the synthesis of formic acid, it is converted by sulfuric acid via the following reaction equation: 2 HCOONa + H2SO4 -> 2 HCOOH + Na2SO4 .
Physical And Chemical Properties Analysis
Sodium formate has a molecular weight of 68 g/mol . Its density is equal to 1.92g/cm3 . The melting point of Sodium formate is 253° C . Sodium formate smells a little like Formic acid . Sodium formate has a refractive index of 1.371 .
科学的研究の応用
Latent Heat Thermal Energy Storage
Sodium formate-d is explored as a potential phase change material (PCM) for latent heat thermal energy storage, particularly for middle-high temperature applications (up to 250°C). Its thermophysical properties, such as stability over thermal cycling and non-corrosiveness, make it suitable for storing thermal energy in industrial processes .
Hydrogen Production
The dehydrogenation of Sodium formate-d is a promising method for hydrogen gas production . This clean and sustainable energy source can be generated through catalyzed reactions involving Sodium formate-d, which produce hydrogen gas and carbon dioxide .
Formaldehyde Production
In the chemical industry, Sodium formate-d acts as a formylating agent in the synthesis of formaldehyde. This compound is a crucial ingredient in manufacturing resins, adhesives, and various other products .
Heterogeneous Catalysis
Sodium formate-d serves as a sacrificial electron donor in heterogeneous catalysis. It facilitates oxidation reactions, which are essential in various chemical processes .
Organic Synthesis
The compound is utilized in organic synthesis reactions, including the synthesis of alcohols, acids, and esters. Its reactivity and stability under different conditions make it a valuable reagent in organic chemistry laboratories .
Metal Extraction
Sodium formate-d finds application in hydrometallurgical processes for metal extraction . It helps in extracting metals from their ores, which is a critical step in the metal production industry .
Environmental Considerations
While Sodium formate-d offers numerous benefits, it’s important to consider environmental impacts. Proper wastewater treatment is necessary to prevent harmful effects on aquatic life and ecosystems due to degradation products of Sodium formate-d .
De-icing Agent
In colder climates, Sodium formate-d is used as a de-icing agent for roads and runways. It effectively lowers the freezing point of water, preventing ice accumulation and is preferred for its environmentally friendly properties .
作用機序
Target of Action
Sodium formate-d is the deuterium labeled Sodium formate . It is a salt of formic acid and sodium hydroxide . The primary targets of Sodium formate-d are the biochemical reactions where it acts as a source of hydrogen .
Mode of Action
Sodium formate-d can act as a formylating agent, introducing a formyl group (HCO) to other compounds . These reactions typically involve the use of strong bases and reducing agents . Sodium formate-d has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid .
Biochemical Pathways
Sodium formate-d plays a role in the synthesis of formic acid, it is converted by sulfuric acid via the following reaction equation: Sodium formate is converted with sulfuric acid to formic acid and sodium sulfate . Sodium formate-d is also involved in the hydrothermal reactions of biomass decomposition . The results indicate that sodium formate decomposes to mainly H2 (up to 92% yield) with little yield of CO2 .
Pharmacokinetics
Deuterium substitution has been shown to affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to understand the ADME properties of Sodium formate-d and their impact on bioavailability.
Result of Action
The reaction of Sodium formate-d leads to the production of hydrogen . On heating, sodium formate decomposes to form sodium oxalate and hydrogen . The resulting sodium oxalate can be converted by further heating to sodium carbonate upon release of carbon monoxide .
Action Environment
Sodium formate-d is usually stable under normal conditions . Its action can be influenced by environmental factors such as temperature and pressure . For instance, the reaction of sodium formate was complete at just above 400 °C, or after 60 min at 350 °C . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors.
Safety and Hazards
Sodium formate can lead to the release of irritating gases and vapors when thermally decomposed . Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air . It is very hazardous in case of ingestion and hazardous in case of skin contact (irritant), of eye contact (irritant), of inhalation .
将来の方向性
Sodium formate has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid . The exploration of direct H2 production by SF decomposition is a practical means of significant importance . A highly selective “on–off” switch for on-demand H2 release from SF was successfully developed by pH regulation .
特性
IUPAC Name |
sodium;deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-RWQOXAPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583625 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3996-15-4 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium formate-D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes sodium formate-d particularly useful in studying metabolic processes?
A1: Sodium formate-d ([1], []) is a valuable tool in metabolic studies due to the presence of deuterium. Deuterium, a stable isotope of hydrogen, can be incorporated into molecules to investigate reaction mechanisms and metabolic pathways. By comparing the rates of reactions or metabolic conversions involving deuterated compounds to their non-deuterated counterparts, researchers can gain insights into the kinetic isotope effects, revealing details about the rate-limiting steps in these processes. This makes sodium formate-d useful for studying the metabolism of one-carbon compounds like formaldehyde and formate.
Q2: Can you provide an example of how sodium formate-d has been utilized in recent research?
A2: A recent study [] demonstrated the effectiveness of sodium formate-d as a deuterium source in a novel palladium/norbornene catalyzed cascade alkylation and deuteration reaction with aryl iodides. This method allows for the efficient synthesis of congested deuterium-labeled arenes, which are valuable compounds for various applications, including medicinal chemistry and materials science. The use of sodium formate-d in this reaction resulted in high deuterium incorporation exceeding 98%, highlighting its effectiveness as a deuterium source for organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















